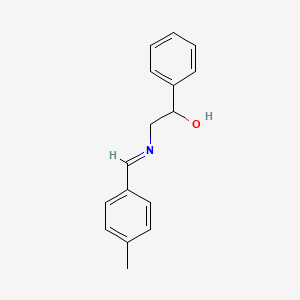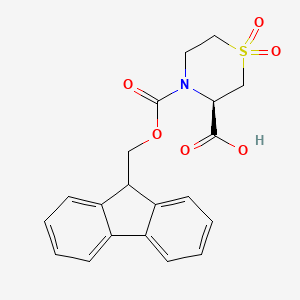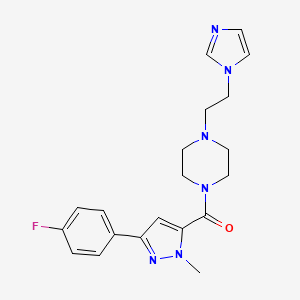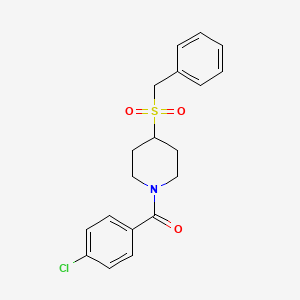
1-Bromo-4-methylpent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-4-methylpent-2-ene” is a chemical compound with the molecular formula C6H11Br. It contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .
Synthesis Analysis
The synthesis of 1-Bromo-4-methylpent-2-ene can be achieved by treating 4-methyl-1-pentanol with phosphorous tribromide . Another synthetic route involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methylpent-2-ene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Chemical Reactions Analysis
The reaction of 1-Bromo-4-methylpent-2-ene with other compounds can result in various products. For instance, the reaction with ethene can lead to the formation of 1,2-dibromoethane . The reaction mechanism involves the π electrons of the alkene inducing a dipole in the highly polarizable Br-Br bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
1. Synthesis and Anti-Cancer Activity 1-Bromo-4-methylpent-2-ene is used as a precursor in synthesizing disulfanes like 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, which has shown significant anti-cancer activity. Specifically, this compound inhibits the proliferation and induces apoptosis of CNE2 cells in a dose-dependent manner, also enhancing the activity of XIAP (Ji, Ren, & Xu, 2010).
2. Catalysis and Dehydration Reactions Silica-supported ceria and ceria-zirconia nanocomposite oxides, synthesized from 1-Bromo-4-methylpent-2-ene, are significant in the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene. These oxides, especially when zirconium is incorporated, show increased conversion rates and high selectivity for the desired product, demonstrating their importance in catalytic applications (Reddy, Thrimurthulu, Saikia, & Bharali, 2007).
Polymer Science and Material Applications
3. Polymeric Structures Analysis Metallocene catalysts are used for homopolymerizations of compounds like hex-1-ene, 4-methylpent-1-ene, and 3-methylpent-1-ene, derived from or related to 1-Bromo-4-methylpent-2-ene. The unsaturated structures of the resulting polymers were extensively studied, revealing main unsaturated structures such as di-substituted vinylene and vinylidene (Kawahara et al., 2007).
4. Hydrophobic and Superhydrophobic Surfaces Plasma polymerization of perfluorohexane and perfluoro(2-methylpent-2-ene), which is structurally related to 1-Bromo-4-methylpent-2-ene, is utilized to create hydrophobic and superhydrophobic surfaces. These surfaces, when applied to various substrates, exhibit significantly increased water contact angles, indicating their potential applications in creating water-repellent coatings (Psarski, Pawlak, Grobelny, & Celichowski, 2015).
Wirkmechanismus
Target of Action
1-Bromo-4-methylpent-2-ene is a chemical compound that primarily targets the formation of carbon-carbon bonds in organic synthesis . It is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium, forming a new Pd–C bond . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Biochemical Pathways
The primary biochemical pathway affected by 1-Bromo-4-methylpent-2-ene is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s rapid transmetalation with palladium (ii) complexes suggests that it may have a fast rate of reaction .
Result of Action
The molecular and cellular effects of 1-Bromo-4-methylpent-2-ene’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, making it a valuable tool in organic chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-bromo-4-methylpent-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFJRMDXIBMKU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methylpent-2-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)
![N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942806.png)


![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)
![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)



![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)
![N-(benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)butanamide hydrochloride](/img/structure/B2942820.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)
![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2942826.png)